molecular formula C14H24N2O3 B1383096 tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate CAS No. 1341039-06-2

tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate

Cat. No.: B1383096
CAS No.: 1341039-06-2
M. Wt: 268.35 g/mol
InChI Key: HGVWDUJGUKCNHN-UHFFFAOYSA-N
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Description

Tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate: is a chemical compound with the molecular formula C14H24N2O3 and a molecular weight of 268.35 g/mol. This compound belongs to the class of spiro compounds, which are characterized by a unique ring system that includes a spiro atom connecting two rings. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate typically involves multiple steps, starting with the appropriate precursors. The reaction conditions often require the use of strong bases or acids, depending on the specific steps involved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles and electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate is used in various scientific research applications, including:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : The compound can be used as a probe or inhibitor in biological studies.

  • Industry: : It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets or pathways to modulate biological processes.

Comparison with Similar Compounds

Tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate is unique due to its specific structure and functional groups. Similar compounds include:

  • Tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

  • Tert-Butyl 1-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate

These compounds share similarities in their spiro structures but differ in their ring sizes and functional groups, leading to different chemical properties and applications.

Properties

IUPAC Name

tert-butyl 8-oxo-2,9-diazaspiro[4.6]undecane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)16-9-7-14(10-16)5-4-11(17)15-8-6-14/h4-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVWDUJGUKCNHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCC(=O)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate
Reactant of Route 2
tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate
Reactant of Route 3
tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate
Reactant of Route 4
tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate
Reactant of Route 5
tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate
Reactant of Route 6
tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate

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